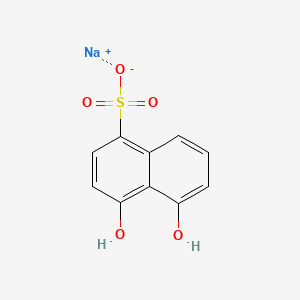
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of sulfonic acid and hydroxyl groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature of 20-35°C. Gradual addition of more concentrated oleum and further naphthalene is done alternately. After heating the mixture for several hours, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. .
Scientific Research Applications
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: This compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of various industrial chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt can be compared with other similar compounds such as:
1-Naphthol-4-sulfonic acid sodium salt: Similar in structure but with different hydroxylation patterns.
Sodium 4-amino-1-naphthalenesulfonate: Contains an amino group instead of hydroxyl groups.
1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt: An azo compound with additional sulfonic acid groups .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
54179-01-0 |
|---|---|
Molecular Formula |
C10H7NaO5S |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
sodium;4,5-dihydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
InChI Key |
JHHXMIZEZYUKLW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




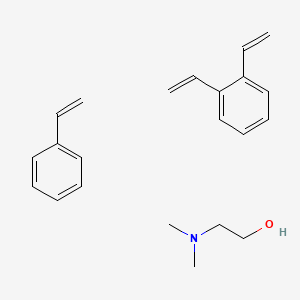
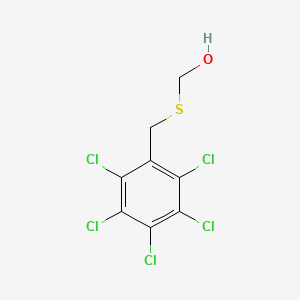
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
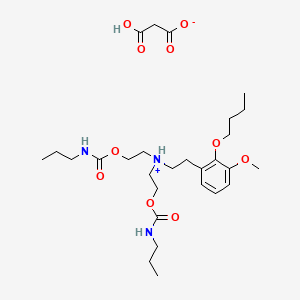
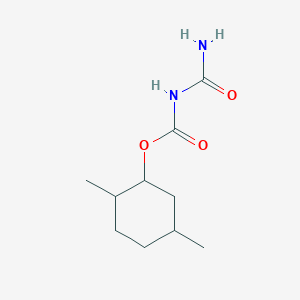

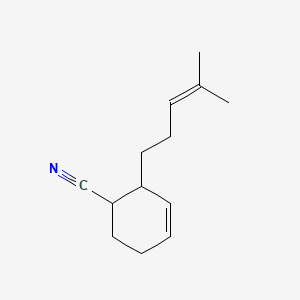
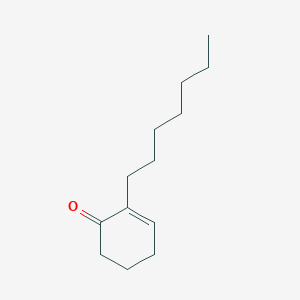
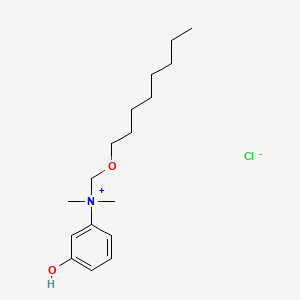
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
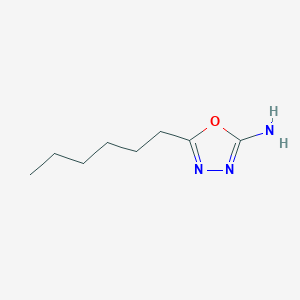
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
